(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
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Overview
Description
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the methyl and hydroxymethyl groups . The reaction conditions often involve the use of bases and solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrrolopyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of FGFRs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and hydroxymethyl groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-4-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
FDCCFSQPPZPZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)CO |
Origin of Product |
United States |
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